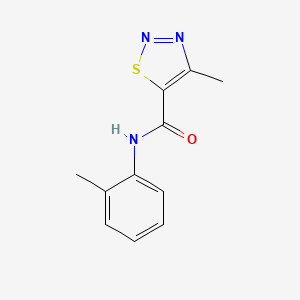

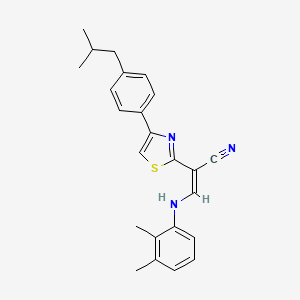

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

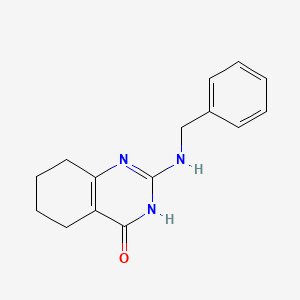

The compound “4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide” is a derivative of the thiadiazole class of compounds . Thiadiazoles are known for their wide range of biological activities, including antimicrobial, antifungal, and antiviral properties .

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves reactions with hydrazonoyl halides, potassium thiocyanate, thiosemicarbazide, and its aryl derivatives, or carbon disulfide . The specific synthesis process for “4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide” is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiadiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Applications De Recherche Scientifique

Antimicrobial Activity

The synthesis and evaluation of in vitro antimicrobial activity for a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have been investigated . These compounds demonstrated potential bioactivity against Gram-positive bacteria. Notably, Compound 15 , which contains a 5-nitro-2-furoyl moiety, exhibited the highest antimicrobial effect with a minimum inhibitory concentration (MIC) ranging from 1.95 to 15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC ratio of 1–4 µg/mL.

Anti-Inflammatory Properties

While not directly related to the mentioned compound, it’s worth noting that derivatives of 1,3,4-thiadiazole have shown anti-inflammatory effects. Some compounds achieved significant inhibition of paw edema in animal models . Further exploration could reveal whether 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide shares similar anti-inflammatory properties.

Cytotoxicity and Antitumor Activity

Thiazole derivatives, including thiadiazoles, have been investigated for their cytotoxicity and antitumor effects. For instance, a compound with a [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazone structure demonstrated potent activity against prostate cancer cells . While this specific compound differs, it highlights the potential of thiadiazole-based structures in cancer research.

Antifungal Properties

Although not directly studied for 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide, related thiadiazole derivatives have been evaluated for antifungal activity. Tiadinil, a systemic acquired resistance (SAR) inducer, exhibited direct antifungal effects against Stagonosporopsis citrulli, the causal agent of gummy stem blight disease in watermelon . Investigating the compound’s antifungal potential could be valuable.

Mécanisme D'action

Target of Action

The primary targets of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The specific mode of action of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives can interact with various biological targets to exert their effects .

Biochemical Pathways

The biochemical pathways affected by 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives can affect various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide The lipophilicity of similar thiadiazole derivatives has been studied, which can impact their bioavailability .

Result of Action

The molecular and cellular effects of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide It’s known that thiadiazole derivatives can have various effects at the molecular and cellular level due to their diverse biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide . For example, its water solubility can affect its distribution in the environment .

Propriétés

IUPAC Name |

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-5-3-4-6-9(7)12-11(15)10-8(2)13-14-16-10/h3-6H,1-2H3,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMXOGPLFDVHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N=NS2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-methylphenyl)thiadiazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![(NE)-N-[(6-methylpyridazin-3-yl)methylidene]hydroxylamine](/img/structure/B2700138.png)

![(NZ)-N-[3-(1,3-benzodioxol-5-yl)-1,6,6-trimethyl-5,7-dihydroindazol-4-ylidene]hydroxylamine](/img/structure/B2700140.png)

![2-((1-((2-Methoxyphenyl)sulfonyl)azetidin-3-yl)oxy)-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B2700143.png)

![1-[(5-Bromopyrimidin-2-yl)amino]-3-(4-methoxyphenyl)-2-methylpropan-2-ol](/img/structure/B2700144.png)

![2-{3-[(3-Cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}pyridine-3-carbonitrile](/img/structure/B2700147.png)